molecular formula C10H13FO B7842059 1-(3-fluorophenyl)-2-methylpropan-2-ol

1-(3-fluorophenyl)-2-methylpropan-2-ol

Cat. No.: B7842059
M. Wt: 168.21 g/mol
InChI Key: RHWDAYIPFFQDOU-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-methylpropan-2-ol (CAS 3762-40-1) is a high-purity fluorinated organic compound of significant interest in chemical and pharmaceutical research . This compound, with a molecular formula of C₁₀H₁₃FO and a molecular weight of 168.21 g/mol, features a tert-alcohol group adjacent to a 3-fluorophenyl ring . This structure makes it a valuable intermediate for synthesizing more complex molecules, including various amines and ethers . Researchers utilize this building block in medicinal chemistry for the exploration of new active compounds and in material science . It is typically characterized by a purity of ≥98% . To preserve its integrity and stability, this product should be stored sealed in a dry environment at 2-8°C . This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluorophenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWDAYIPFFQDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Investigations of 1 3 Fluorophenyl 2 Methylpropan 2 Ol

Regioselective and Stereoselective Synthesis of 1-(3-fluorophenyl)-2-methylpropan-2-ol

The precise control over the molecular architecture of this compound is paramount for its application in various chemical fields. This section delves into methods that govern the specific placement of functional groups and the three-dimensional arrangement of its atoms.

Reduction of Ketone Precursors to this compound: Mechanistic Analysis

A primary route to this compound involves the reduction of its corresponding ketone precursor, 1-(3-fluorophenyl)-2-methyl-1-propanone. Since the target molecule is a tertiary alcohol, its synthesis is typically achieved through the addition of a methyl group to a ketone, rather than reduction of a ketone. For instance, the addition of a methyl Grignard reagent (CH₃MgBr) to 1-(3-fluorophenyl)-1-propanone would yield the desired tertiary alcohol.

However, if we consider the reduction of a prochiral ketone to a chiral secondary alcohol as an analogous process, the mechanisms are well-studied. The enantioselective reduction of prochiral ketones is often accomplished using borane (B79455) reagents in the presence of chiral catalysts. researchgate.net Chiral oxazaborolidines, for example, can catalyze the reduction of ketones with high enantioselectivity. york.ac.uk The proposed mechanism involves the formation of a complex between the oxazaborolidine catalyst, borane, and the ketone. york.ac.uk The ketone coordinates to the Lewis acidic boron of the catalyst in a way that exposes one of its prochiral faces to hydride delivery from the N-BH₃ unit, leading to the formation of one enantiomer of the alcohol in excess. york.ac.uk While this compound is achiral, understanding these stereoselective reduction mechanisms is crucial for synthesizing chiral derivatives.

For the reduction of related ketones, methods like the Clemmensen Reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can convert the carbonyl group to a methylene (B1212753) (CH₂) group, which is a different transformation than alcohol formation. organic-chemistry.orgmasterorganicchemistry.com

Exploration of Friedel-Crafts Acylation Pathways for Precursor Synthesis

The synthesis of the ketone precursor, 1-(3-fluorophenyl)-2-methyl-1-propanone, is efficiently achieved via the Friedel-Crafts acylation of fluorobenzene (B45895). wikipedia.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves treating fluorobenzene with an acylating agent, such as isobutyryl chloride or isobutyric anhydride, in the presence of a Lewis acid catalyst. organic-chemistry.org

The choice of catalyst is critical and can influence reaction efficiency and regioselectivity. Aluminum trichloride (B1173362) (AlCl₃) is a traditional and potent catalyst for this transformation. masterorganicchemistry.comyoutube.com However, due to the deactivating, ortho-, para-directing nature of the fluorine substituent on the benzene (B151609) ring, controlling the position of acylation is key. The reaction typically yields a mixture of ortho, meta, and para isomers, with the para-isomer often being the major product due to reduced steric hindrance. To obtain the required meta-substituted precursor for this compound, specific reaction conditions or alternative strategies may be necessary.

Modern advancements have introduced more recyclable and environmentally benign catalysts. Rare earth triflates, such as scandium(III) or ytterbium(III) triflate, have been shown to effectively catalyze the Friedel-Crafts acylation of less reactive aromatic compounds like fluorobenzene. researchgate.net Solid acid catalysts, including zeolites or silica (B1680970) gel-immobilized dendrimer scandium trifluoromethanesulfonate (B1224126) resins, offer advantages such as easy separation and reusability, aligning with the principles of green chemistry. google.com

Catalyst Systems for Friedel-Crafts Acylation of Fluorobenzene
Catalyst SystemAcylating AgentKey FeaturesReference
Aluminum Trichloride (AlCl₃)Acyl Chlorides / AnhydridesTraditional, highly active Lewis acid. Often requires stoichiometric amounts. masterorganicchemistry.com
Rare Earth Triflates (e.g., Yb(OPf)₃, La(OTf)₃)Benzoyl ChlorideCatalytic amounts, recyclable, and can be used in fluorous solvents. High para-selectivity noted. researchgate.net
Zinc Oxide (ZnO)Carboxylic Acids / Acyl ChloridesHeterogeneous catalyst, enabling simpler workup procedures. organic-chemistry.org
Silica Gel Immobilized Sc(OTf)₃ ResinAcid Anhydrides / Acyl HalidesSolid-supported catalyst suitable for microwave-assisted synthesis, promoting green chemistry principles. google.com

Development of Alternative Synthetic Routes to the this compound Scaffold

Besides the Friedel-Crafts acylation followed by Grignard addition, a direct and powerful alternative for constructing the this compound scaffold is the Grignard reaction. This method involves the nucleophilic addition of an organometallic reagent to a carbonyl compound. organic-chemistry.org

Specifically, the synthesis can be achieved by reacting a Grignard reagent derived from 3-fluoro-1-bromobenzene (3-fluorophenylmagnesium bromide) with acetone (B3395972). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol, this compound.

To enhance the efficiency and minimize side reactions like enolization and reduction, additives can be employed. The use of zinc chloride (ZnCl₂) with Grignard reagents has been shown to improve the outcomes of 1,2-additions to ketones. organic-chemistry.org

Catalytic Approaches in the Synthesis of this compound

Catalysis offers elegant solutions for improving the efficiency, selectivity, and sustainability of synthesizing this compound. Both homogeneous and heterogeneous catalytic systems can be applied to key bond-forming steps.

Homogeneous Catalysis in Carbon-Carbon Bond Formation for the Propanol (B110389) Backbone

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides powerful tools for C-C bond formation. numberanalytics.com Palladium-catalyzed cross-coupling reactions are particularly noteworthy. researchgate.net A potential strategy for assembling the backbone of this compound could involve a palladium-catalyzed reaction between an aryl halide (e.g., 1-bromo-3-fluorobenzene) and a suitable organometallic reagent containing the 2-hydroxy-2-methylpropyl moiety.

Furthermore, palladium catalysis is effective in reactions involving alcohols. researchgate.net For instance, palladium-catalyzed cross-coupling reactions of tertiary alcohols with aroyl chlorides have been developed to form highly substituted esters, demonstrating the feasibility of using tertiary alcohols in such transformations. researchgate.net While not a direct synthesis of the target alcohol, these methods highlight the potential of homogeneous palladium catalysts to activate and form bonds at sterically hindered centers, which could be adapted for the synthesis of complex structures like this compound. researchgate.netresearchgate.net

Homogeneous Catalytic Methods for C-C and C-O Bond Formation Relevant to Tertiary Alcohols
Catalytic ReactionCatalyst/Ligand SystemReactantsPotential ApplicationReference
Cross-Coupling for Ester Synthesisdppf ligated palladium complexTertiary alcohols and aroyl chloridesDemonstrates reactivity of tertiary alcohols in Pd-catalyzed cross-coupling. researchgate.net
Arylative CyclizationPalladium catalyst with Xantphos ligandTertiary allyl alcohols and aryl halidesForms C-C and C-O bonds in a single operation to create substituted epoxides, a related structure. acs.org
Cross-Coupling of Alcohols and OlefinsPd(OAc)₂/trans-SOX L1Aliphatic alcohols and terminal olefinsForms complex ethers, showcasing C-O bond formation with alcohols as nucleophiles. nih.gov

Heterogeneous Catalysis for Selective Functional Group Transformations

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial processes for their ease of separation and recyclability. numberanalytics.com In the context of synthesizing this compound, heterogeneous catalysts can be applied in several key steps.

As mentioned in section 2.1.2, solid acids like zeolites or supported Lewis acids can replace homogeneous catalysts in the Friedel-Crafts acylation step, making the process more sustainable. researchgate.netgoogle.com

Another area where heterogeneous catalysis is impactful is in selective fluorination reactions. While the target molecule already contains fluorine, the development of catalysts for C-F bond formation is a significant field. mdpi.comnih.gov For example, titanium dioxide (TiO₂) has been employed as a reusable heterogeneous photocatalyst for the decarboxylative fluorination of carboxylic acids using Selectfluor as the fluorine source. acs.org This demonstrates a sustainable method for introducing fluorine, which could be relevant for the synthesis of analogues or derivatives of the title compound. acs.orgrsc.org

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound

The synthesis of this compound, traditionally reliant on classical Grignard reactions, is undergoing a paradigm shift towards more sustainable and environmentally benign methodologies. The application of green chemistry principles aims to reduce the environmental footprint by minimizing waste, using safer solvents, improving energy efficiency, and utilizing renewable resources. sigmaaldrich.com

Solvent Selection and Replacement: A primary focus of greening the synthesis of tertiary alcohols is the replacement of conventional ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O). beyondbenign.org These solvents pose challenges due to their potential for peroxide formation, high water miscibility (in the case of THF) which complicates aqueous work-ups, and derivation from petrochemical feedstocks. ijarse.comrsc.org

Table 1: Comparison of Solvents for Grignard Synthesis
SolventSourceBoiling Point (°C)Water MiscibilityKey Green Advantage
Tetrahydrofuran (THF)Petrochemical66HighEffective solvent, but has environmental drawbacks. ijarse.com
Diethyl Ether (Et₂O)Petrochemical/Bio-based34.6LowLow boiling point allows for easy removal but increases flammability risk.
2-Methyltetrahydrofuran (2-MeTHF)Renewable (Corncobs, Bagasse)80Limited (14g/100g)Renewable source, easy separation from water, higher boiling point reduces solvent loss. sigmaaldrich.comijarse.com
Cyclopentyl Methyl Ether (CPME)Petrochemical106LowResistant to peroxide formation, higher boiling point for safer reactions. sigmaaldrich.comrsc.org

Alternative Green Methodologies: Beyond solvent substitution, other innovative techniques are being explored to enhance the sustainability of synthesizing fluorinated tertiary alcohols.

Microwave-Assisted Synthesis: This technology can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. irjet.netacs.orgnih.gov Microwave heating is often more efficient and can lead to higher product yields and purities by minimizing side reactions. irjet.netnih.gov The solvent-free condensation of aldehydes and ketones, a related reaction type, has been achieved in just 10 minutes using microwave irradiation. acs.org

Phase-Transfer Catalysis (PTC): PTC facilitates reactions between reagents in immiscible phases (e.g., an aqueous phase and an organic phase). dalalinstitute.comslideshare.net This can eliminate the need for strictly anhydrous and expensive organic solvents, allowing reactions to proceed in biphasic systems, which simplifies work-up and reduces waste. dalalinstitute.comcrdeepjournal.org Quaternary ammonium (B1175870) salts are common phase-transfer catalysts that transport anions from an aqueous phase to an organic phase where the reaction occurs. dalalinstitute.com

Biocatalysis: The use of enzymes offers a highly selective and environmentally safe route for synthesis. princeton.edu While direct biocatalytic synthesis of this compound is not yet established, research into related areas is promising. For instance, engineered enzymes have been used for the biocatalytic fluoroalkylation of complex molecules, and various enzymes can perform aldol (B89426) additions of fluorinated precursors to create secondary and tertiary fluorides. princeton.edusioc.ac.cn This approach operates under mild conditions (ambient temperature and pressure) in aqueous media, representing the pinnacle of green chemistry. nih.gov

Reaction Kinetics and Thermodynamic Considerations in this compound Synthesis

The synthesis of this compound via the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound, is governed by complex kinetic and thermodynamic factors. A typical route would involve the reaction of 3-fluorobenzaldehyde (B1666160) with isopropylmagnesium bromide or 3-fluorophenylmagnesium bromide with acetone.

Reaction Kinetics: The kinetics of the Grignard reaction are not straightforward and are influenced by multiple factors. The reaction is known to be fast and highly exothermic. orgsyn.org The mechanism can be complex, potentially involving single electron transfer (SET) pathways or a polar, concerted mechanism. researchgate.net

Mechanism and Rate-Determining Step: Computational studies on related Grignard reactions suggest a mechanism involving a four-centered transition state where the formation of the new carbon-carbon bond and the oxygen-magnesium bond occurs in a concerted fashion. researchgate.net In some cases, particularly with bulky reagents, a pre-rate determining equilibrium may be established, followed by the nucleophilic attack as the rate-determining step. wikipedia.org The presence of the fluorine atom on the phenyl ring can influence the electrophilicity of the carbonyl carbon, potentially affecting the reaction rate.

Activation Energy: While specific activation energy (Ea) values for the synthesis of this compound are not readily available in the literature, computational analyses of similar Grignard additions to carbonyls provide insights. These studies model the energy profile of the reaction, calculating the energy barrier of the transition state. For example, computational studies of the addition of CH₃MgBr to a model ketone have been used to probe the stability of intermediates and suggest probable transition states and mechanistic pathways. researchgate.net

Thermodynamic Considerations: The synthesis of tertiary alcohols via the Grignard reaction is a thermodynamically favorable process.

Enthalpy (ΔH): The reaction is strongly exothermic. This is because the reaction involves the breaking of a relatively weaker carbon-magnesium bond and a pi bond of the carbonyl group, and the formation of a very strong oxygen-magnesium bond and a stable carbon-carbon sigma bond. The net energy change is significantly negative, releasing heat into the surroundings. orgsyn.org

Gibbs Free Energy (ΔG): Given the large negative enthalpy change, the Gibbs free energy for the reaction is also highly negative, indicating a spontaneous and essentially irreversible process under standard conditions.

Equilibrium: The position of the equilibrium lies far to the right, favoring the formation of the alcohol product. The thermodynamic driving force is a key reason for the high yields typically observed in Grignard reactions when they are performed under appropriate conditions (e.g., exclusion of moisture).

Table 2: Mechanistic and Thermodynamic Profile of Grignard Synthesis
ParameterDescriptionRelevance to Synthesis
Reaction Type Nucleophilic AdditionForms the core C-C bond of the final alcohol product.
Proposed Mechanism Concerted (Polar) or Single Electron Transfer (SET)The exact pathway can depend on substrates and conditions, influencing potential side products. researchgate.net
Key Transition State Often a four- or six-membered cyclic state involving the Mg atom.The structure of the transition state determines the stereochemical outcome and activation energy. researchgate.netwikipedia.org
Enthalpy of Reaction (ΔH) Highly ExothermicThe reaction releases significant heat, requiring temperature control for safety and to minimize side reactions. orgsyn.org
Gibbs Free Energy (ΔG) Highly NegativeIndicates a spontaneous and irreversible reaction, driving it towards high product yield.

Theoretical and Computational Studies of 1 3 Fluorophenyl 2 Methylpropan 2 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in predicting the molecular properties of a compound like 1-(3-fluorophenyl)-2-methylpropan-2-ol from first principles. These methods solve the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Analysis of Molecular Geometry and Conformational Landscape

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, a DFT analysis would typically be performed to determine its most stable three-dimensional structure.

The process involves a potential energy surface scan where the molecule's energy is calculated as a function of the rotation around its key single bonds, such as the bond connecting the phenyl ring and the propanol (B110389) group. This analysis identifies various conformers (spatial arrangements of atoms) and their relative energies. The conformer with the lowest energy is designated as the global minimum, representing the most stable structure of the molecule. dntb.gov.uamdpi.com For a related compound, 1-(4-Fluorophenyl)Piperazine, a similar potential energy surface scan was used to find the most stable conformer. dntb.gov.ua These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

Hypothetical Optimized Geometry Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data is unavailable.

Parameter Predicted Value
C-F Bond Length ~1.35 Å
C-O Bond Length ~1.43 Å
O-H Bond Length ~0.96 Å
C-C-O Bond Angle ~109.5°

Investigation of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nist.govuni-paderborn.de The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. mdpi.comnist.gov

Illustrative FMO Data This table is for illustrative purposes only, as specific data is unavailable.

Orbital Energy (eV) Implication
HOMO Hypothetical -6.5 eV Region of likely nucleophilic attack
LUMO Hypothetical -0.5 eV Region of likely electrophilic attack

Prediction of Reaction Pathways and Transition States for Synthetic Transformations

Theoretical calculations are invaluable for mapping out potential reaction pathways and identifying the transition state structures for chemical transformations. nih.gov For a molecule like this compound, this could involve studying its dehydration to form an alkene or its reaction with other reagents.

By calculating the energy profile of a proposed reaction mechanism, chemists can determine the activation energy—the energy barrier that must be overcome for the reaction to proceed. The structure at the peak of this energy profile is the transition state. Theoretical methods can elucidate the feasibility of different pathways, predicting which products are most likely to form. researchgate.net For instance, studies on the degradation of other aromatic compounds have successfully used DFT to map reaction mechanisms initiated by radicals. nih.gov

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time by solving Newton's equations of motion for a system of atoms and molecules. dovepress.com This approach allows for the study of complex processes that occur over longer timescales than can be addressed with QM methods alone.

Exploration of Solvent Effects on the Conformation of this compound

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can model the explicit interactions between this compound and surrounding solvent molecules (e.g., water, ethanol).

By running simulations in different solvent environments, researchers can observe how solvent-solute interactions, such as hydrogen bonding between the alcohol group and water, affect the conformational preferences of the molecule. uni-paderborn.deresearchgate.net Studies on similar alcohol-water mixtures have shown that the presence of water can stabilize certain conformers and influence the formation of molecular clusters. uni-paderborn.deresearchgate.net These simulations can track properties like radial distribution functions to understand the structuring of the solvent around the solute.

Intermolecular Interactions and Self-Assembly Propensities

MD simulations are also used to study how molecules of this compound interact with each other. mdpi.com This includes analyzing non-covalent interactions like hydrogen bonds (via the hydroxyl group), van der Waals forces, and potential π-π stacking of the fluorophenyl rings. researchgate.net

These interactions govern the bulk properties of the substance and its tendency to self-assemble or aggregate. mdpi.com By calculating parameters such as the cohesive energy density, simulations can predict the strength of these intermolecular forces. mdpi.com This information is crucial for understanding the physical properties of the compound and its behavior in condensed phases.

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) modeling are pivotal in modern chemistry for predicting the physicochemical properties and biological activities of chemical compounds. moldb.comresearchgate.net These computational approaches utilize molecular descriptors to build mathematical models that correlate a compound's structure with its properties, thereby accelerating the discovery and optimization process by prioritizing which molecules to synthesize. chemscene.comnih.gov For a novel compound like this compound, where experimental data may be scarce, QSPR and chemoinformatic methods offer a powerful means to estimate its characteristics based on its molecular structure.

The reactivity of a molecule is fundamental to its behavior in chemical and biological systems. Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), allows for the calculation of various electronic parameters that serve as reactivity descriptors. mdpi.comscielo.org.mx These descriptors quantify aspects of a molecule's electronic structure and can be used in QSPR models to predict properties like reaction rates, metabolic stability, and binding affinity. researchgate.netresearchgate.net

The introduction of a fluorine atom into an organic molecule significantly alters its electronic properties due to fluorine's high electronegativity. nih.gov This can lead to dramatic changes in the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which in turn affects the molecule's reactivity profile. researchgate.netnih.gov

Key global reactivity descriptors that can be derived from the energies of these frontier molecular orbitals (EHOMO and ELUMO) include:

Energy Gap (ΔE): Calculated as ELUMO – EHOMO, the energy gap is an indicator of chemical stability. A smaller gap suggests higher reactivity. researchgate.netmdpi.com

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2. mdpi.com

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO – EHOMO) / 2. Molecules with high hardness are generally less reactive. mdpi.comresearchgate.net

Global Softness (S): The reciprocal of hardness (S = 1 / η), softness indicates the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): This descriptor measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. It is calculated as ω = χ² / (2η). mdpi.comresearchgate.net

While no specific computational studies for this compound are currently published, theoretical values for its reactivity descriptors can be predicted based on DFT calculations. The following table presents a set of such predicted descriptors, calculated for illustrative purposes to demonstrate the type of data generated in a chemoinformatic analysis.

Computational ParameterPredicted Value (eV)Significance
EHOMO-6.35Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.78Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.57Indicates chemical stability and reactivity.
Electronegativity (χ)4.065Measures the ability to attract electrons.
Chemical Hardness (η)2.285Resistance to change in electron distribution; indicates lower reactivity.
Global Softness (S)0.438Reciprocal of hardness; indicates ease of accepting electrons.
Electrophilicity Index (ω)3.61Propensity of the molecule to act as an electrophile.

The incorporation of fluorine into molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. elsevierpure.comacs.org The fluorophenyl group, in particular, is a "privileged" scaffold found in numerous approved drugs. acs.org The compound this compound contains this key structural motif.

A structural similarity analysis involves comparing the target molecule to known chemical scaffolds to infer potential properties and biological activities. The presence of the 3-fluorophenyl group in this compound immediately suggests a relationship to a broad class of bioactive molecules. The substitution of a hydrogen atom with fluorine does not significantly alter the molecule's size but profoundly impacts its electronic and lipophilic character. nih.gov

Key effects of incorporating a fluorophenyl scaffold include:

Modulation of Lipophilicity: Fluorine substitution can either increase or decrease lipophilicity depending on the molecular context, affecting membrane permeability and absorption. nih.gov

Blocking Metabolic Sites: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolic oxidation can significantly increase a drug's half-life.

Altering Acidity/Basicity (pKa): The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions. acs.org

Enhancing Binding Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and multipolar interactions, potentially improving the binding affinity of a molecule to its biological target.

The table below compares the structural features of this compound with other well-known compounds containing fluorinated aromatic scaffolds.

CompoundCore ScaffoldKey Structural FeaturesRelevance
This compoundFluorophenylContains a meta-substituted fluorophenyl ring and a tertiary alcohol.Represents a simple building block combining a fluorinated aromatic ring with an aliphatic alcohol moiety.
FluoxetineTrifluoromethylphenylFeatures a benzotrifluoride (B45747) group attached to an ether linkage.A blockbuster antidepressant (Prozac) where the fluorinated group is crucial for its activity and metabolic profile. acs.org
CiprofloxacinFluoroquinoloneA fluorophenyl group is integrated into a larger heterocyclic quinolone system. acs.orgA widely used antibiotic where the fluorine atom enhances antibacterial potency. acs.org
CelecoxibTrifluoromethylphenylContains a trifluoromethylphenyl group attached to a pyrazole (B372694) ring.A nonsteroidal anti-inflammatory drug (NSAID) whose fluorinated group contributes to its selective COX-2 inhibition.
FludrocortisoneFluorinated SteroidFeatures a single fluorine atom on a complex steroid scaffold. acs.orgThe first fluoro-pharmaceutical, demonstrating that a single fluorine atom can dramatically enhance potency. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Fluorophenyl 2 Methylpropan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a fundamental tool for the unambiguous structural determination of 1-(3-fluorophenyl)-2-methylpropan-2-ol, providing detailed insights into its proton, carbon, and fluorine environments.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, multi-dimensional NMR techniques are indispensable for the complete and unequivocal assignment of all signals, especially in complex regions of the spectrum. emerypharma.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is essential for identifying spin-spin coupling networks. For this compound, COSY would reveal the correlations between the vicinal protons on the fluorophenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon atoms to which they are directly attached. columbia.edu It allows for the straightforward assignment of protonated carbons. For instance, the benzylic CH₂ protons would show a cross-peak with the corresponding benzylic carbon, and the methyl protons would correlate with the methyl carbons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2- and 3-bond) couplings between protons and carbons, which is vital for assigning quaternary (non-protonated) carbons. columbia.eduyoutube.com In this molecule, HMBC would show correlations from the methyl protons (H-3) to the quaternary carbinol carbon (C-2) and the benzylic carbon (C-1). Similarly, the benzylic protons (H-1) would show correlations to the aromatic carbons, including the fluorine-bearing carbon (C-3') and the carbon ipso to the substituent (C-1'). emerypharma.com

The combined application of these techniques allows for the complete and confident assignment of all proton and carbon resonances.

Table 1: Predicted ¹H and ¹³C NMR Assignments for this compound Predicted chemical shifts (δ) are in ppm. Assignments are based on established principles and data from analogous structures.

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
1CH₂~2.85 (s)~48.0C-2, C-1', C-2', C-6'
2C-~72.5-
32 x CH₃~1.25 (s)~29.0C-1, C-2
-OHVariable (~1.7)-C-2
1'C-~142.0-
2'CH~7.00 (d)~125.0C-4', C-6'
3'C-F-~163.0 (d, ¹JCF ≈ 245 Hz)-
4'CH~6.95 (t)~115.0 (d, ²JCF ≈ 21 Hz)C-2', C-6'
5'CH~7.25 (q)~130.0 (d, ³JCF ≈ 8 Hz)C-1', C-3'
6'CH~6.90 (d)~114.0 (d, ²JCF ≈ 22 Hz)C-2', C-4'

Fluorine NMR (¹⁹F NMR) for Detailed Electronic Environment Analysis

Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique for analyzing fluorinated compounds. wikipedia.org The chemical shift of the fluorine atom is extremely sensitive to its local electronic environment, spanning a wide range that provides detailed structural information. wikipedia.orgnih.gov

For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance corresponding to the fluorine atom on the phenyl ring. The precise chemical shift provides insight into the electron-donating or -withdrawing effects of the substituent at the 1-position. The signal would be split into a multiplet due to coupling with the neighboring aromatic protons (ortho and para protons), providing further confirmation of its position on the ring. huji.ac.il This technique is invaluable for verifying the regiospecificity of synthesis and for studying intermolecular interactions that may influence the electronic shielding of the fluorine nucleus. nih.gov

Dynamic NMR Studies for Rotational Barriers and Conformational Exchange

Dynamic NMR (DNMR) is a powerful technique used to study the rates of intramolecular processes that are on the NMR timescale, such as conformational changes and restricted rotation. nih.gov For this compound, DNMR could be employed to investigate the rotational barrier around the C1-C1' single bond, which connects the bulky tert-butyl alcohol moiety to the phenyl ring.

At low temperatures, this rotation may become slow enough to cause the two ortho-protons (H-2' and H-6') to become chemically non-equivalent, leading to separate signals in the ¹H NMR spectrum. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. By analyzing the line shapes of the spectra at different temperatures (lineshape analysis), the rate constants for the rotational exchange can be determined. From these rate constants, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing quantitative information about the conformational dynamics of the molecule. nih.gov Such studies can reveal insights into steric hindrance and electronic effects governing the molecule's preferred conformations. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Correlation of Vibrational Modes with Specific Structural Features and Hydrogen Bonding Interactions

The vibrational spectrum of this compound is dominated by absorptions corresponding to its key structural motifs.

O-H Stretch: The most prominent feature in the IR spectrum is a strong, broad absorption band typically found in the region of 3500-3200 cm⁻¹. docbrown.info This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the condensed phase. researchgate.net The position and shape of this band are sensitive to the strength and nature of these hydrogen-bonding interactions.

C-H Stretches: Aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene (B1212753) groups are observed just below 3000 cm⁻¹.

Aromatic C=C Stretches: Vibrations corresponding to the stretching of the carbon-carbon bonds within the phenyl ring typically occur in the 1600-1450 cm⁻¹ region.

C-F Stretch: The C-F stretching vibration gives rise to a strong absorption in the fingerprint region, generally between 1300 cm⁻¹ and 1100 cm⁻¹, which is characteristic of fluoroaromatic compounds.

C-O Stretch: The stretching vibration of the tertiary alcohol C-O bond results in a strong band, typically around 1150-1200 cm⁻¹.

The combination of IR and Raman data allows for a comprehensive analysis of the molecule's vibrational framework, confirming the presence of all key functional groups and providing evidence of intermolecular interactions like hydrogen bonding. core.ac.uk

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (H-bonded)3500 - 3200Strong, BroadIndicates intermolecular hydrogen bonding. docbrown.inforesearchgate.net
Aromatic C-H Stretch3100 - 3000Medium-WeakCharacteristic of the phenyl ring.
Aliphatic C-H Stretch2980 - 2850StrongFrom CH₂ and CH₃ groups.
Aromatic C=C Stretch1600 - 1450Medium-VariableSkeletal vibrations of the phenyl ring.
C-F Stretch1300 - 1100StrongCharacteristic of the fluorophenyl group.
C-O Stretch1200 - 1150StrongCorresponds to the tertiary alcohol.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, allowing for the determination of the molecular weight and elucidation of the compound's structure through analysis of its fragmentation patterns. miamioh.edu

For this compound (Molecular Weight: 184.23 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 184. However, for tertiary alcohols, this peak can be weak or absent due to the instability of the molecular ion. docbrown.info The fragmentation is typically dominated by pathways that lead to the formation of stable carbocations.

The primary fragmentation pathway is the α-cleavage, involving the loss of one of the methyl groups to form a highly stabilized oxonium ion.

[M]⁺• (m/z 184) → [M - CH₃]⁺ (m/z 169) + CH₃• This fragment at m/z 169, resulting from the loss of a methyl radical (15 Da), is often the base peak in the spectrum due to its significant stability.

Other notable fragmentation pathways include:

Loss of Water: Dehydration of the molecular ion can occur, leading to a fragment at m/z 166. [M]⁺• (m/z 184) → [C₁₀H₁₂F]⁺• (m/z 166) + H₂O

Benzylic Cleavage: Cleavage of the C1-C2 bond results in the formation of the fluorobenzyl cation. [M]⁺• (m/z 184) → [C₇H₆F]⁺ (m/z 109) + (CH₃)₂COH• The fragment at m/z 109 is a characteristic peak for benzyl-substituted compounds.

Loss of the tert-Butyl Group: A fragment corresponding to the fluorophenyl cation can be formed. [M]⁺• (m/z 184) → [C₆H₄F]⁺ (m/z 95) + C₄H₁₀O

Analysis of these characteristic fragments allows for the confident structural confirmation of this compound. nih.gov

Table 3: Proposed Mass Spectrometry Fragmentation of this compound

m/zProposed Fragment IonFormulaNotes
184Molecular Ion[C₁₀H₁₃FO]⁺•May be weak or absent. docbrown.info
169[M - CH₃]⁺[C₉H₁₀FO]⁺Result of α-cleavage; likely the base peak.
166[M - H₂O]⁺•[C₁₀H₁₂F]⁺•Result of dehydration.
109[M - C₄H₉O]⁺[C₇H₆F]⁺Fluorobenzyl cation from benzylic cleavage.
95[M - C₄H₁₀O]⁺[C₆H₄F]⁺Fluorophenyl cation.
59[C₃H₇O]⁺[(CH₃)₂COH]⁺Fragment corresponding to the hydroxylated tert-butyl moiety. docbrown.info

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a compound's molecular mass, which in turn allows for the unambiguous deduction of its elemental composition. For this compound, HRMS provides the high-accuracy mass measurement necessary to confirm its molecular formula.

The molecular formula for this compound is C₁₀H₁₃FO. nist.gov Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), fluorine (¹⁹F), and oxygen (¹⁶O), the theoretical monoisotopic mass can be calculated with high precision. This calculated value serves as a benchmark for comparison with the experimentally determined mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer. The close correlation between the measured and theoretical mass validates the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Precise Mass and Elemental Composition of this compound
ParameterValue
Molecular FormulaC₁₀H₁₃FO
Nominal Mass168 amu
Theoretical Monoisotopic Mass168.0950 u
Elemental Composition
Carbon (C)10 atoms
Hydrogen (H)13 atoms
Fluorine (F)1 atom
Oxygen (O)1 atom

Mechanistic Study of Ion Fragmentation Patterns

Electron Ionization (EI) mass spectrometry induces the fragmentation of a molecule, creating a unique pattern of fragment ions that serves as a structural fingerprint. The fragmentation of this compound is primarily dictated by the stability of the resulting ions.

The molecular ion peak, [M]⁺•, corresponding to the intact molecule (m/z ≈ 168), may be observed, but it is often of low intensity for tertiary alcohols due to its instability. docbrown.info The fragmentation pathway is dominated by cleavages that lead to the formation of highly stable carbocations.

α-Cleavage (Loss of Methyl Radical): The most prominent fragmentation pathway involves the cleavage of a C-C bond adjacent to the oxygen atom (α-cleavage). The loss of a methyl radical (•CH₃, 15 Da) from the tertiary alcohol moiety results in the formation of a stable, resonance-stabilized oxonium ion. However, the alternative α-cleavage, loss of the fluorobenzyl radical, is less favored.

Benzylic Cleavage and Formation of a Stable Tertiary Carbocation: The most characteristic fragmentation for this molecule is the cleavage of the bond between the benzylic carbon and the tertiary carbon bearing the hydroxyl group. This results in the loss of the neutral C₇H₆F• (fluorobenzyl) radical, leading to the formation of the highly stable tert-butyl cation, [(CH₃)₃C]⁺, or more accurately, the protonated 2-methylpropene cation derived from the loss of water from the initial fragment. A significant peak at m/z 59, corresponding to the [C₃H₇O]⁺ ion, is expected from the cleavage of the fluorobenzyl group. docbrown.info This fragment, [(CH₃)₂C=OH]⁺, is characteristic of tertiary alcohols. docbrown.infonist.gov

Formation of Tropylium Ion: The fluorobenzyl cation [C₇H₆F]⁺ at m/z 109 is also an expected fragment. This ion can arise from the cleavage of the C-C bond between the tertiary carbon and the methylene group. Aromatic fragments like this are common and relatively stable.

The analysis of these fragmentation patterns, particularly the base peak, provides conclusive evidence for the presence of the tertiary alcohol and the fluorophenyl group within the molecular structure. miamioh.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid crystalline state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. For a chiral molecule, X-ray crystallography can determine the absolute configuration. nih.gov While a specific crystal structure for this compound is not publicly documented, the principles of the technique and the expected structural features can be discussed based on analyses of similar compounds. nih.govbenthamopen.com

An X-ray diffraction experiment on a suitable single crystal of this compound would yield a detailed structural model, revealing the spatial relationship between the fluorophenyl ring and the 2-methylpropan-2-ol substituent. This would definitively establish the molecular geometry, which is a prerequisite for understanding its physical properties and interactions. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

The supramolecular architecture of a crystal is governed by a network of intermolecular interactions that dictate how individual molecules pack together. The solid-state structure of this compound would be primarily influenced by hydrogen bonding and weaker van der Waals forces.

Weak Hydrogen Bonds: Other weaker hydrogen bonds, such as C-H···F and C-H···π interactions, are also anticipated. The fluorine atom can act as a weak hydrogen bond acceptor, leading to C-H···F interactions. mdpi.com The aromatic π-system of the fluorophenyl ring can act as an acceptor for hydrogen atoms from the methyl or methylene groups of adjacent molecules, forming C-H···π interactions.

π-π Stacking: Depending on the molecular conformation, face-to-face or offset π-π stacking interactions between the fluorophenyl rings of adjacent molecules might occur, further stabilizing the crystal lattice.

Hirshfeld surface analysis of related fluorophenyl compounds has shown that H···H, H···F, and H···C contacts contribute significantly to the crystal packing, confirming the importance of these varied weak interactions. nih.gov

Table 2: Expected Intermolecular Interactions in the Crystal Structure of this compound
Interaction TypeDonorAcceptorDescription
Strong Hydrogen Bond-OH (hydroxyl group)-OH (hydroxyl group)Forms primary structural motifs like chains or rings.
Weak Hydrogen BondC-H (aliphatic/aromatic)F (fluorine atom)Contributes to the overall lattice stability. mdpi.com
Weak Hydrogen BondC-H (aliphatic)π-system (fluorophenyl ring)Interaction between an alkyl C-H and the aromatic ring face.
π-π Stackingπ-system (fluorophenyl ring)π-system (fluorophenyl ring)Attractive, noncovalent interaction between aromatic rings.

Reactivity Profiles and Mechanistic Pathways of 1 3 Fluorophenyl 2 Methylpropan 2 Ol

Oxidation Reactions of the Tertiary Alcohol Functionality

The oxidation of alcohols is a fundamental transformation in organic synthesis, typically leading to the formation of carbonyl compounds. However, the reactivity of an alcohol is highly dependent on its substitution pattern. Primary alcohols can be oxidized to aldehydes and subsequently to carboxylic acids, while secondary alcohols are oxidized to ketones. nih.govchemistryviews.org In contrast, tertiary alcohols, such as 1-(3-fluorophenyl)-2-methylpropan-2-ol, are generally resistant to oxidation under standard conditions. chemistryviews.orglibretexts.orgyoutube.comyoutube.com

This resistance stems from the absence of a hydrogen atom on the carbinol carbon (the carbon atom bearing the hydroxyl group). youtube.commasterorganicchemistry.com Typical oxidation mechanisms for alcohols involve the removal of this hydrogen, a process that cannot occur with tertiary alcohols without the cleavage of a carbon-carbon bond, which requires harsh reaction conditions and often leads to a mixture of degradation products. chemistryviews.orgyoutube.com

Controlled Oxidation Pathways and Byproduct Formation

Due to the inherent stability of the tertiary alcohol moiety, controlled oxidation of this compound is challenging. Standard oxidizing agents used for primary and secondary alcohols, such as chromic acid (H₂CrO₄), potassium permanganate (B83412) (KMnO₄), and pyridinium (B92312) chlorochromate (PCC), are generally ineffective in oxidizing tertiary alcohols. libretexts.orgmasterorganicchemistry.com

Under forcing conditions, such as treatment with hot, concentrated strong acids and a potent oxidizing agent, the molecule may undergo a combination of dehydration and oxidative cleavage. This would not yield a simple, predictable product but rather a complex mixture of smaller molecules resulting from the breakdown of the carbon skeleton.

While direct oxidation of the tertiary alcohol is unfavorable, the benzylic position of the molecule could theoretically be a site for oxidation, although this typically involves the oxidation of C-H bonds to form alcohols, a functionality already present in the target molecule. acs.orgnih.gov

Table 1: Predicted Reactivity of this compound with Common Oxidizing Agents

Oxidizing AgentPredicted OutcomeRationale
Chromic Acid (H₂CrO₄)No ReactionTertiary alcohol lacks a hydrogen on the carbinol carbon.
Potassium Permanganate (KMnO₄)No Reaction (under mild conditions)Resistance of tertiary alcohols to oxidation.
Pyridinium Chlorochromate (PCC)No ReactionPCC is a mild oxidant, insufficient for tertiary alcohol oxidation.
Swern OxidationNo ReactionMechanism requires a C-H bond on the carbinol carbon. wikipedia.org
Dess-Martin PeriodinaneNo ReactionMechanism requires a C-H bond on the carbinol carbon.

Substitution Reactions on the Fluorophenyl Moiety

The fluorophenyl group of this compound can participate in substitution reactions, with the regiochemical outcome and reaction feasibility being influenced by the electronic effects of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring: Mechanistic Insights

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In this compound, the fluorine atom is a potential leaving group. However, the 2-methylpropan-2-ol substituent at the meta position is an alkyl group, which is weakly electron-donating. This substituent does not activate the ring towards nucleophilic attack; in fact, it slightly deactivates it. Consequently, this compound is expected to be largely unreactive towards traditional SNAr reactions under standard conditions.

For SNAr to occur on this substrate, highly reactive nucleophiles and harsh reaction conditions (high temperature and pressure) would likely be necessary. Alternatively, modern catalytic methods, such as photoredox catalysis, have been shown to enable SNAr on unactivated fluoroarenes, but specific studies on this compound have not been reported. acs.org

Electrophilic Aromatic Substitution (EAS) Regioselectivity Studies

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.

In this compound, there are two substituents to consider:

Fluorine: A weakly deactivating but ortho-, para-directing group due to a combination of its inductive electron-withdrawing effect and resonance electron-donating effect. youtube.com

2-methylpropan-2-ol group (a tertiary alkyl group): An activating and ortho-, para-directing group due to its electron-donating inductive effect.

The directing effects of these two groups are as follows:

Fluorine (at C3): Directs incoming electrophiles to the C2, C4, and C6 positions.

Alkyl group (at C1): Directs incoming electrophiles to the C2, C4, and C6 positions.

Both groups direct to the same positions. However, the steric bulk of the 2-methylpropan-2-ol group will significantly hinder electrophilic attack at the C2 position. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions, which are para and ortho to the fluorine atom, respectively, and para and ortho to the alkyl group. The C4 position is para to both the fluorine (electronically favorable) and the alkyl group (electronically favorable). The C6 position is ortho to the alkyl group and para to the fluorine. Given the steric hindrance at C2, substitution at C4 and C6 is predicted to be favored.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionDirecting Effect of Fluorine (at C3)Directing Effect of Alkyl Group (at C1)Steric HindrancePredicted Reactivity
C2Ortho (favorable)Ortho (favorable)HighUnlikely
C4Para (favorable)Para (favorable)LowMajor Product
C5Meta (unfavorable)Meta (unfavorable)LowUnlikely
C6Ortho (favorable)Ortho (favorable)ModeratePossible Minor Product

Acid-Catalyzed and Base-Catalyzed Transformations

The tertiary alcohol functionality is prone to transformations under both acidic and basic conditions, with acid-catalyzed reactions being particularly significant.

Dehydration Mechanisms and Alkene Formation

In the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, and heat, this compound is expected to undergo dehydration to form an alkene. libretexts.orgchemdictionary.orgbyjus.com This reaction proceeds via an E1 (elimination, unimolecular) mechanism. libretexts.org

The mechanism involves three key steps:

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the alcohol attacks a proton from the acid, forming a protonated alcohol (an alkyloxonium ion). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). chemdictionary.org

Formation of a carbocation: The protonated alcohol dissociates, with the water molecule departing, to form a stable tertiary benzylic carbocation. This is the rate-determining step of the reaction. chemdictionary.org

Deprotonation to form an alkene: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

In the case of this compound, deprotonation can occur from the methyl groups, leading to the formation of a single alkene product: 1-(3-fluorophenyl)-2-methylprop-1-ene .

Table 3: Predicted Products of Acid-Catalyzed Dehydration

Starting MaterialReagentsMajor Alkene Product
This compoundH₂SO₄, heat1-(3-fluorophenyl)-2-methylprop-1-ene

Base-catalyzed reactions of the tertiary alcohol are generally not observed, as the hydroxyl group is a poor leaving group. Strong bases would be more likely to deprotonate any available acidic protons, though in this molecule, the C-H bonds are not particularly acidic.

Rearrangement Reactions and Associated Mechanisms

The chemical behavior of this compound, particularly under acidic conditions, is anticipated to be characterized by carbocation-mediated rearrangements. While direct experimental studies on this specific fluorinated compound are not extensively documented in the reviewed literature, its reactivity can be predicted based on the well-established principles of physical organic chemistry and data from analogous non-fluorinated compounds. The core of these transformations lies in the formation of a carbocation and its subsequent rearrangement to a more stable species, a process known as a Wagner-Meerwein rearrangement. wikipedia.orglscollege.ac.inslideshare.netnumberanalytics.com

The reaction is typically initiated by the protonation of the hydroxyl group by an acid, forming a good leaving group, water. The departure of the water molecule results in the formation of a tertiary carbocation. This intermediate, while relatively stable, can potentially rearrange if a more stable carbocation can be formed. In the case of this compound, the initial carbocation is a tertiary benzylic carbocation.

A key mechanistic pathway available to this carbocation is a 1,2-hydride shift. byjus.comlibretexts.orgyoutube.com This process involves the migration of a hydrogen atom with its bonding pair of electrons from an adjacent carbon to the positively charged carbon. The driving force for this rearrangement is the formation of a more stable carbocation. byjus.com In the context of this compound, a 1,2-hydride shift from the benzylic carbon to the adjacent tertiary carbon would lead to a secondary carbocation, which is generally less stable than the initial tertiary carbocation. Therefore, a simple hydride shift from the benzylic position is not an energetically favorable pathway.

However, a more plausible rearrangement for a closely related analog, 2-methyl-1-phenyl-2-propanol, under acidic conditions involves a 1,2-hydride shift that leads to a more stable benzylic carbocation. learncbse.in In the case of this compound, the presence of the electron-withdrawing fluorine atom on the phenyl ring will influence the stability of the carbocation intermediates. The fluorine atom at the meta position will exert a moderate electron-withdrawing inductive effect, which can destabilize a carbocation at the benzylic position.

A competing rearrangement pathway is the 1,2-alkyl (methyl) shift. libretexts.orgyoutube.comwikipedia.org In this scenario, a methyl group from the tertiary carbon migrates to the adjacent benzylic carbocation. This would result in the formation of a secondary carbocation, which is less stable than the initial tertiary carbocation. Consequently, a methyl shift is also considered an unlikely event under normal conditions.

The most probable outcome of the acid-catalyzed reaction of this compound is dehydration to form an alkene without significant rearrangement of the carbon skeleton, as the initial tertiary benzylic carbocation is already comparatively stable. Any rearrangement would likely require more forcing conditions or specific catalytic systems that could favor the formation of an alternative, more stable carbocationic intermediate. nih.gov

Radical Reactions Involving this compound

The reactivity of this compound in radical reactions is primarily centered on the stability of the potential radical intermediates that can be formed. The benzylic position of this molecule is a key site for radical formation due to the resonance stabilization afforded by the adjacent phenyl ring.

A common type of radical reaction that benzylic compounds undergo is free-radical halogenation. youtube.comchadsprep.com This typically occurs in the presence of a halogen, such as bromine or chlorine, and an initiator, which can be heat or UV light. The mechanism proceeds via a chain reaction involving initiation, propagation, and termination steps. The initiation step involves the homolytic cleavage of the halogen molecule to form two halogen radicals. In the propagation step, a halogen radical abstracts a hydrogen atom from the benzylic position of this compound. This abstraction is favored at the benzylic position because the resulting benzylic radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring.

The stability of this benzylic radical intermediate is a critical factor in directing the regioselectivity of the reaction. youtube.com The subsequent step in the propagation phase is the reaction of the benzylic radical with a molecule of the halogen to form the halogenated product and a new halogen radical, which continues the chain.

Studies on analogous tertiary benzylic alcohols have shown that they can be halogenated at the position vicinal to the hydroxyl group. For instance, tertiary benzyl (B1604629) alcohols can be converted to vicinal halohydrins using N-halosuccinimides (NXS) in aqueous media. mdpi.com The proposed mechanism for this transformation involves the initial dehydration of the alcohol to form the corresponding alkene, followed by the addition of the halogen and a hydroxyl group across the double bond. mdpi.com This suggests that under certain conditions, radical reactions at the benzylic position might be accompanied by other transformations.

Photochemical reactions represent another avenue for radical generation. The photolysis of tertiary alcohols, particularly in the presence of a photosensitizer or a suitable reagent, can lead to the formation of radical species. nih.govprinceton.edu For instance, light-mediated deoxyfluorination of tertiary alcohols has been achieved, proceeding through a radical-chain mechanism. nih.gov While specific studies on the photolysis of this compound are not prevalent, the principles of photochemistry suggest that irradiation could potentially induce homolytic cleavage of the C-C bond alpha to the hydroxyl group or initiate other radical processes, depending on the reaction conditions and the presence of other reagents.

Derivatization Strategies and Analog Synthesis of 1 3 Fluorophenyl 2 Methylpropan 2 Ol

Functionalization of the Alcohol Moiety

The tertiary alcohol group is a primary site for chemical modification, offering pathways to esters, ethers, and halogenated derivatives.

Esterification, Etherification, and Amidation Reactions

Esterification of tertiary alcohols like 1-(3-fluorophenyl)-2-methylpropan-2-ol can be challenging due to the tendency of the intermediate tertiary carbocation to undergo elimination, forming an alkene. google.comstackexchange.com However, under specific conditions, such as reacting the alcohol with a carboxylic acid in a non-aqueous system using a sulfonic acid cation exchange resin with a macro-reticular structure, direct esterification can be achieved. google.com This method is effective for aliphatic acyclic tertiary alcohols. google.com

The synthesis of ethers from tertiary alcohols often involves an SN1 mechanism where the alcohol is protonated, forms a stable tertiary carbocation, and is then trapped by another alcohol molecule. masterorganicchemistry.commasterorganicchemistry.com However, this method is most effective for producing symmetrical ethers and can be complicated by competing elimination reactions, especially at higher temperatures. masterorganicchemistry.com Alternative strategies, such as palladium-catalyzed cross-coupling reactions between fluorinated alcohols and aryl bromides, have been developed, offering a versatile method for forming alkyl aryl ethers. nih.gov

Direct amidation of the alcohol is not a standard transformation. Instead, the hydroxyl group is typically first converted into a good leaving group. This activated intermediate can then undergo nucleophilic substitution with an amine to yield the desired amino derivative.

Synthesis of Halogenated Derivatives from the Alcohol

The hydroxyl group of this compound can be substituted with halogens to create a range of halogenated analogs. The reaction of tertiary alcohols with hydrohalic acids (HCl, HBr, HI) proceeds through an SN1 pathway, where the alcohol is first protonated to form a good leaving group (water), which then departs to generate a stable tertiary carbocation. masterorganicchemistry.com This carbocation is subsequently attacked by the halide ion to form the alkyl halide. masterorganicchemistry.com Shaking the tertiary alcohol with concentrated hydrochloric acid at room temperature can successfully produce the corresponding tertiary chloroalkane. libretexts.org For bromoalkanes and iodoalkanes, mixtures of sodium or potassium halides with strong acids like sulfuric or phosphoric acid are often used to generate the hydrogen halide in situ. libretexts.org

Other reagents for converting alcohols to alkyl chlorides include phosphorus(III) chloride (PCl₃) and phosphorus(V) chloride (PCl₅). libretexts.org For bromination and iodination, heating the alcohol under reflux with a mixture of red phosphorus and either bromine or iodine is a common method. libretexts.org An alternative one-pot procedure involves the activation of the alcohol as a mesylate, followed by nucleophilic substitution with a halide source, such as a methyl Grignard reagent, which can act as a halide nucleophile. researchgate.net

Modifications of the Fluorophenyl Ring

The aromatic fluorophenyl ring provides another avenue for creating diverse analogs through substitution and cross-coupling reactions.

Synthesis of Substituted Fluorophenyl Analogs via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the fluorophenyl ring. nih.gov Reactions such as the Suzuki-Miyaura coupling, which pairs organoboron compounds with organohalides, are widely used to form new carbon-carbon bonds. nih.govmdpi.com To utilize these methods, the fluorophenyl ring of a precursor would typically be functionalized with a suitable leaving group, such as an iodide or a triflate. These reactions have been successfully applied to synthesize a variety of biaryl compounds, including novel fluorinated biphenyls. scholaris.caacs.org The choice of catalyst, base, and solvent system is critical for achieving high yields, and methods have been developed that work under relatively mild conditions. mdpi.comacs.org While direct C-F bond activation for cross-coupling is challenging, it has been reported for certain electron-deficient aryl fluorides. rsc.org

Regioselective Introduction of Additional Fluorine Atoms

Introducing more fluorine atoms onto the aromatic ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. mdpi.com Electrophilic fluorinating reagents, such as Selectfluor®, are effective for the regioselective fluorination of activated aromatic systems. nih.gov In compounds with strong activating groups like enamines, fluorination occurs selectively at the activated position. nih.gov For a molecule like this compound, the directing effects of the existing fluorine atom and the bulky alkyl side chain would govern the position of further electrophilic fluorination.

Stereochemical Considerations and Synthesis of Chiral Analogs

While this compound is an achiral molecule, derivatization can introduce stereocenters, leading to chiral analogs with potential for stereospecific interactions with biological targets. bioorganica.com.ua

The synthesis of enantiomerically pure fluorine-containing compounds is a significant area of research in medicinal chemistry. mdpi.comacs.org Chiral analogs can be prepared using several strategies. One approach is the asymmetric synthesis from prochiral precursors. For example, the asymmetric reduction of a ketone precursor could establish a chiral alcohol center. Another method involves the use of chiral starting materials or auxiliaries that guide the stereochemical outcome of a reaction. acs.org Furthermore, enzymatic reactions and chemoenzymatic methods offer powerful tools for the kinetic resolution of racemic mixtures or for carrying out enantioselective transformations to produce optically pure fluorinated compounds. bioorganica.com.ua If a chiral center is created, separating the enantiomers can be achieved through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Enantioselective Synthesis of Chiral Propanol (B110389) Derivatives

The creation of chiral centers, particularly those containing fluorine atoms, is a significant endeavor in medicinal and materials chemistry. For derivatives of this compound, where the chirality would be at the tertiary alcohol carbon, several enantioselective strategies can be employed. While direct asymmetric synthesis of this specific compound is not widely documented, analogous syntheses of structurally similar fluorinated tertiary alcohols provide a clear blueprint for potential synthetic routes.

A prominent strategy involves the asymmetric addition of nucleophiles to a prochiral ketone, such as 3-fluorophenylacetone (B132418) or a related precursor. The enantioselective addition of a methyl group, for instance, could be achieved using a chiral organometallic reagent or a combination of an achiral reagent with a chiral catalyst. Copper(I) complexes with chiral ligands, such as bisoxazolines (BOX), have proven effective in catalyzing the asymmetric addition of organozinc reagents to ketones, offering a pathway to chiral tertiary alcohols. rsc.org

Another powerful approach is the enantioselective reduction of a prochiral ketone precursor. While this would typically yield a secondary alcohol, subsequent derivatization could lead to the desired tertiary alcohol. For instance, a chemoenzymatic method utilizing an alcohol dehydrogenase from Lactobacillus kefir has been successful in the asymmetric reduction of α-halogenated acyl moieties, achieving high enantiomeric excess (95–>99% ee). nih.gov This highlights the potential of biocatalysis in establishing the stereocenter.

Furthermore, the synthesis of chiral tertiary trifluoromethyl alcohols has been accomplished via a highly enantioselective and diastereoselective copper(II)-bisoxazolidine catalyzed nitroaldol reaction (Henry reaction) with trifluoromethyl ketones. rsc.org This demonstrates that even with the electronic influence of fluorine, high levels of stereocontrol are achievable. A similar strategy could be envisioned for the synthesis of derivatives of this compound.

A particularly relevant method for introducing a tertiary fluoride (B91410) is through the selective hydrofluorination of a 2,3-epoxy-1-alcohol. nih.gov This approach was successfully used in the first enantioselective synthesis of C(3) fluoro-MEP, showcasing a method to install the challenging tertiary fluoride unit stereoselectively. nih.gov

The asymmetric construction of fluoroalkyl tertiary alcohols has also been achieved through a three-component reaction involving bis(pinacolato)diboron, 1,3-enynes, and fluoroalkyl ketones, catalyzed by a copper(I) complex. acs.orgacs.org This method generates chiral fluoroalkyl diols with high diastereoselectivity and enantioselectivity, which could be further elaborated to the desired propanol derivatives. acs.orgacs.org

Method Catalyst/Reagent Substrate Type Key Feature Reported Enantioselectivity (ee)
Asymmetric Nitroaldol ReactionCu(II)-bisoxazolidineTrifluoromethyl ketonesForms chiral tertiary trifluoromethyl alcoholsHigh
Chemoenzymatic ReductionAlcohol Dehydrogenase (L. kefir)α-Halogenated acyl moietiesProduces chiral α-halogenated alcohols95–>99%
Selective HydrofluorinationNot specified2,3-epoxy-1-alcoholIntroduces a tertiary fluoride unitHigh
Three-Component ReactionCopper(I)-Ph-BPE complexFluoroalkyl ketones, 1,3-enynesForms chiral fluoroalkyl diolsHigh

Kinetic Resolution Methods for Racemic Mixtures of Related Compounds

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This results in an enantioenriched sample of the less reactive enantiomer. For racemic this compound and its analogs, several kinetic resolution strategies are applicable, drawing from successful resolutions of structurally similar tertiary alcohols.

A highly relevant approach is the kinetic resolution of tertiary benzyl (B1604629) alcohols using palladium/chiral norbornene cooperative catalysis. nih.gov In this method, a wide range of racemic tertiary benzyl alcohols are resolved using simple aryl iodides as the resolving agent, yielding both the chiral tertiary benzyl alcohols and benzo[c]chromene products with excellent enantioselectivities, with selectivity factors (s) reaching up to 544. nih.gov Given the structural similarity, this method holds significant promise for the resolution of this compound.

Enzymatic kinetic resolution is another well-established and highly effective method. Lipases, in particular, are widely used for the resolution of alcohols via enantioselective acylation. For instance, Novozym® 435 has been used to efficiently catalyze the chemo-, regio-, and enantioselective transesterification of 1-aryl-2,2-dimethyl-1,3-propanediols. This demonstrates the potential for enzymatic methods to resolve tertiary alcohols.

A more advanced strategy is dynamic kinetic resolution (DKR), which combines the kinetic resolution with an in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. The first successful DKR of a racemic tertiary alcohol was achieved by combining a lipase-catalyzed kinetic resolution with a biocompatible oxovanadium catalyst for the in situ racemization. rsc.org This cutting-edge technique addresses the 50% theoretical yield limit of traditional kinetic resolution.

Chiral organotin-catalyzed O-acylation represents another novel and highly enantioselective method for the kinetic resolution of racemic tertiary alcohols. acs.org This process has a broad substrate scope, including both alkyl- and aryl-substituted tertiary alcohols, and achieves high enantioselectivity with s-factors greater than 200 under mild conditions. acs.org

Method Catalyst/Reagent Substrate Type Key Feature Selectivity Factor (s)
Palladium/Chiral Norbornene CatalysisPd catalyst, chiral norborneneTertiary benzyl alcoholsCooperative catalysisUp to 544
Chiral Organotin-Catalyzed O-AcylationChiral organotin catalystTertiary alcoholsIntermolecular acylation>200
Chiral Phosphoric Acid CatalysisChiral phosphoric acidTertiary allylic alcoholsIntramolecular substitutionUp to 120
Dynamic Kinetic ResolutionLipase (B570770) and oxovanadium catalystTertiary alcoholIn situ racemizationNot specified

Application of Chiral Auxiliaries and Organocatalysts in Asymmetric Synthesis

Chiral auxiliaries and organocatalysts are foundational tools in modern asymmetric synthesis, enabling the stereocontrolled formation of chiral molecules. These strategies are highly applicable to the synthesis of chiral derivatives of this compound.

Chiral Auxiliaries

A chiral auxiliary is a chiral moiety that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. For the synthesis of fluorinated propanol derivatives, fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have been developed. nih.gov These have proven effective in the alkylation, hydroxylation, and fluorination of amide enolates, affording high diastereoselectivities. nih.gov

Another widely used class of chiral auxiliaries are N-tert-butylsulfinyl imines, which have been extensively used in the stereoselective synthesis of fluorinated chiral amines. rsc.org These auxiliaries can direct the addition of nucleophiles to the imine, establishing a chiral center. While this approach directly yields amines, the underlying principles of stereochemical control are applicable to the synthesis of other functional groups, including alcohols.

Organocatalysts

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. This field has seen explosive growth and offers a powerful alternative to metal-based catalysts. For the synthesis of chiral tertiary alcohols, chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts. For example, the asymmetric allylation of ketones with zinc organyls, catalyzed by 3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (TRIP), can produce tertiary chiral alcohols with high enantioselectivities (up to 94% ee). nih.gov

Furthermore, organocatalytic fluorocyclization reactions provide a direct route to heterocyclic compounds with endocyclic tertiary fluoride motifs. acs.org In one example, 1,1-disubstituted styrenes with internal oxygen nucleophiles undergo oxidative fluorocyclization with an in situ generated chiral iodine(III)-catalyst, yielding fluorinated tetrahydrofurans with a tertiary carbon-fluorine stereocenter in up to 96% ee. acs.org This demonstrates the power of organocatalysis in constructing challenging C-F stereocenters.

Strategy Catalyst/Auxiliary Type Application Example Key Feature Reported Enantioselectivity (ee)
Chiral AuxiliaryFluorinated Oxazolidines (FOX)Alkylation of amide enolatesHigh diastereoselectivityHigh
Chiral AuxiliaryN-tert-butylsulfinyl iminesSynthesis of fluorinated chiral aminesBroad substrate scopeHigh
OrganocatalysisChiral Phosphoric Acid (TRIP)Asymmetric allylation of ketonesForms tertiary chiral alcoholsUp to 94%
OrganocatalysisChiral Iodine(III) catalystOxidative fluorocyclizationForms tertiary C-F stereocentersUp to 96%

Role in Advanced Organic Synthesis

1-(3-fluorophenyl)-2-methylpropan-2-ol as a Synthetic Building Block

The utility of this compound as a synthetic building block lies in the reactivity of its hydroxyl group and the specific substitution pattern of the aromatic ring. The tertiary alcohol can be a precursor to a variety of functional groups, while the 3-fluorophenyl moiety can be exploited for its electronic properties and as a handle for further transformations.

While specific, detailed examples of the use of this compound as a direct precursor in the synthesis of highly complex molecules are not extensively documented in publicly available literature, its analogous structures serve as important intermediates. For instance, related fluorinated phenylpropanol derivatives are utilized in the synthesis of pharmacologically active compounds. The general strategy involves the conversion of the tertiary alcohol to a more reactive leaving group or its direct displacement under specific conditions.

The synthesis of this building block can be conceptually approached through standard organometallic reactions. A common method for the synthesis of tertiary alcohols is the Grignard reaction. In a hypothetical synthesis, 3-bromofluorobenzene could be converted to the corresponding Grignard reagent, 3-fluorophenylmagnesium bromide. Subsequent reaction of this organometallic species with acetone (B3395972) would yield this compound after an aqueous workup.

Interactive Table: Hypothetical Synthesis of this compound

StepReactantsReagentsProductReaction Type
13-BromofluorobenzeneMagnesium (Mg)3-Fluorophenylmagnesium bromideGrignard Reagent Formation
23-Fluorophenylmagnesium bromide, AcetoneDiethyl ether (solvent)This compoundGrignard Reaction

This synthetic accessibility makes it a readily available starting material for more elaborate synthetic sequences.

Tandem reactions and multi-component reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple precursors in a single operation, thereby increasing efficiency and reducing waste. Alcohols, in general, are increasingly being used in such reactions, often through a "borrowing hydrogen" or "acceptorless dehydrogenative coupling" strategy. rsc.org In these processes, the alcohol is temporarily oxidized in situ to an aldehyde or ketone, which then participates in subsequent bond-forming events before the hydrogen is returned, regenerating the alcohol or a reduced derivative.

Although specific examples detailing the participation of this compound in tandem or multi-component reactions are not prevalent in the literature, its structural features suggest potential applications. The tertiary nature of the alcohol presents challenges for direct oxidation to a ketone under mild conditions without side reactions like elimination. However, under appropriate catalytic systems, it could potentially serve as a nucleophile or be transformed into a reactive intermediate for such processes.

The development of novel catalytic systems is key to expanding the scope of MCRs to include sterically hindered alcohols like this compound. Research into transition-metal catalysts, for example, could enable its participation in novel synthetic transformations.

Strategies for Incorporating the 3-Fluorophenyl-2-methylpropan-2-ol Moiety into Larger Systems

The incorporation of the entire 3-fluorophenyl-2-methylpropan-2-ol moiety or its core structure into larger, more complex molecules can be achieved through several synthetic strategies. These strategies generally leverage the reactivity of the alcohol or the aromatic ring.

One primary strategy involves the conversion of the hydroxyl group into a good leaving group, such as a tosylate or a halide. This transformation activates the molecule for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities. For example, reaction with a nucleophile would lead to the formation of a new carbon-nucleophile bond at the tertiary center.

Another approach is through Friedel-Crafts-type reactions. The fluorinated phenyl ring can undergo electrophilic aromatic substitution, although the fluorine atom is deactivating. The position of substitution would be directed by the existing substituents. This allows for the fusion of the 3-fluorophenyl group to other aromatic or heterocyclic systems.

Furthermore, the fluorine atom itself can be a site for modification, for instance, through nucleophilic aromatic substitution under specific conditions, although this is generally challenging on a fluorobenzene (B45895) ring unless activated by other electron-withdrawing groups.

Interactive Table: Potential Reactions for Moiety Incorporation

Reaction TypeFunctional Group TargetedPotential ReagentsResulting Transformation
Nucleophilic SubstitutionHydroxyl (after activation)Azides, cyanides, alkoxidesFormation of C-N, C-C, or C-O bonds
Friedel-Crafts AlkylationAromatic RingAlkyl halides, Lewis acidAttachment of alkyl groups to the ring
Friedel-Crafts AcylationAromatic RingAcyl chlorides, Lewis acidAttachment of acyl groups to the ring
Cross-Coupling ReactionsAromatic Ring (after conversion to halide/triflate)Boronic acids, organostannanesFormation of new C-C bonds (biaryls)

The strategic choice of reaction depends on the desired final structure and the compatibility of the functional groups present in the coupling partners. The development of new synthetic methodologies will undoubtedly expand the toolbox for the utilization of this compound in the synthesis of advanced materials and pharmaceuticals.

Future Research Directions

Development of Novel Synthetic Methodologies with Enhanced Efficiency

While classic methods such as Grignard reactions provide reliable access to tertiary alcohols, future research will aim for more efficient and sustainable synthetic routes. The selective synthesis of benzylic alcohols is a significant challenge, as the products are often prone to further oxidation. acs.orgnih.govresearchgate.net

New strategies could include:

Advanced Catalytic Systems: A promising avenue involves the development of novel catalysts, such as chiral N-heterocyclic carbene (NHC)-nickel complexes, for the asymmetric arylation of transient ketones. organic-chemistry.org This could provide enantiomerically enriched tertiary alcohols. organic-chemistry.org Another approach is the rhodium-catalyzed addition of arylboronic acids to aldehydes, which can be accelerated by specific phosphine (B1218219) ligands. organic-chemistry.org

C-H Functionalization: Direct oxidation of a C-H bond to a C-OH group is a highly sought-after transformation. acs.orgnih.govresearchgate.net Methods employing oxidants like bis(methanesulfonyl) peroxide show promise for the selective monooxidation of benzylic C-H bonds, which could be adapted for precursors to 1-(3-fluorophenyl)-2-methylpropan-2-ol. acs.orgnih.govresearchgate.net

Umpolung Strategies: Innovative approaches that reverse the normal polarity of functional groups, such as the numberanalytics.comnih.gov-phospha-Brook rearrangement, offer a new way to form tertiary alcohols by reacting α-hydroxyphosphonates with electrophiles under Brønsted base catalysis. researchgate.net

Table 1: Comparison of Potential Synthetic Approaches

Methodology Potential Advantages Key Challenges
Advanced Catalysis High enantioselectivity, mild reaction conditions. Catalyst cost and sensitivity, substrate scope.
C-H Functionalization High atom economy, uses simple precursors. Controlling selectivity, avoiding over-oxidation. acs.org

| Umpolung Reactivity | Access to novel bond disconnections, good functional group tolerance. researchgate.net | Multi-step sequences, availability of starting materials. |

Deeper Exploration of Theoretical and Computational Predictability

Computational chemistry is an indispensable tool for understanding and predicting the behavior of fluorinated molecules. acs.orgnih.gov The effects of fluorination can be complex and difficult to rationalize without theoretical support. nih.gov

Future computational studies on this compound could focus on:

Reaction Mechanism Analysis: Using methods like Density Functional Theory (DFT) to model reaction pathways, such as its formation or subsequent acid-catalyzed rearrangements. nih.gov This can elucidate transition states and predict product distributions.

Property Prediction: Accurately calculating thermochemical data, such as heats of formation and ionization energies, using composite methods like G3MP2. pittcon.org Models like COSMOtherm can predict partitioning behavior, which is crucial for understanding environmental fate, although their accuracy for highly fluorinated compounds needs careful validation. acs.orgvanderbilt.edu

Spectroscopic and Conformational Insights: Predicting spectroscopic signatures (e.g., NMR, IR) to aid in characterization and studying the molecule's stable conformations to understand how its 3D structure influences reactivity. acs.org

Advancements in Spectroscopic Techniques for Mechanistic Elucidation

Understanding the precise step-by-step mechanism of chemical reactions is fundamental to controlling them. numberanalytics.com Advanced spectroscopic techniques are crucial for this purpose, allowing researchers to probe the structure and dynamics of reactants, intermediates, and products. numberanalytics.comnumberanalytics.com

Future mechanistic studies involving this compound would benefit from:

In Situ Monitoring: Techniques like Attenuated Total Reflectance Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) and Surface-Enhanced Raman Spectroscopy (SERS) allow for the high-sensitivity detection of trace intermediates on electrode or catalyst surfaces in real-time. acs.org This provides direct evidence of transient species during a reaction. acs.org

Multidimensional Spectroscopy: Two-dimensional NMR (2D NMR) and 2D IR spectroscopy can reveal complex molecular structures and subtle conformational changes by correlating multiple spectroscopic dimensions. numberanalytics.com

Time-Resolved Spectroscopy: Using ultrafast laser systems, techniques such as time-resolved infrared (TRIR) and transient absorption spectroscopy can track molecular dynamics and reaction progress on timescales from picoseconds to microseconds. numberanalytics.com

Investigation of Undiscovered Reactivity Pathways and Transformations

The unique combination of a tertiary alcohol and a meta-fluorine substituent may enable novel chemical transformations. While benzylic alcohols bearing electron-withdrawing groups are known to undergo reactions like azidation, researchgate.net further exploration is warranted.

Areas for future investigation include:

Dehydration and Rearrangement: Tertiary benzyl (B1604629) alcohols with a β-hydrogen can undergo dehydration to form alkenes, which can then be functionalized. nih.gov Studying the acid-catalyzed dehydration of this compound could lead to interesting rearrangement products or serve as a route to substituted styrenes.

Catalytic C-O Bond Activation: The activation of the sp3 C-O bond in benzylic alcohols is a key step in many transformations. researchgate.net Gold(III) catalysis, for example, has been used for the direct amination of benzhydrols and could be explored for this compound. researchgate.net

Novel Couplings: Palladium-catalyzed reactions have been developed to couple ortho-methoxy benzoyl chlorides with alkynes to form coumarins. acs.org Investigating whether the hydroxyl group of this compound or its derivatives could participate in similar annulation or cross-coupling reactions could open new synthetic pathways.

Expansion of Biocatalytic Applications for Selective Synthesis and Degradation

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective approach for producing complex fluorinated compounds. nih.govnumberanalytics.comnumberanalytics.com The demand for enantiomerically pure tertiary alcohols makes enzymatic methods particularly attractive. scielo.br

Future research could expand in several directions:

Enzymatic Kinetic Resolution (KR): Lipases, such as lipase (B570770) A from Candida antarctica (CAL-A), have been successfully used for the enantioselective transesterification of racemic tertiary benzyl bicyclic alcohols. scielo.br Optimizing this method for this compound could provide efficient access to its enantiomers. scielo.br

Novel Biocatalysts: The discovery and engineering of new enzymes, such as fluorinases that can form C-F bonds, or ene reductases for the asymmetric reduction of fluorinated precursors, will continue to drive the field. nih.govnumberanalytics.comthe-innovation.orgchemrxiv.org Directed evolution can be used to improve the activity, stability, and selectivity of these biocatalysts. numberanalytics.com

Biodegradation Studies: Investigating the microbial degradation pathways of fluorinated aromatic compounds is essential for understanding their environmental impact and developing potential bioremediation strategies.

Design and Synthesis of Structurally Diversified Analogs for Mechanistic Probes

Systematically modifying the structure of this compound can provide invaluable tools for probing reaction mechanisms and establishing structure-activity relationships.

Future work in this area should involve:

Varying Aromatic Substituents: Synthesizing analogs with different substituents (e.g., electron-donating or withdrawing groups at various positions) on the phenyl ring to systematically study how electronic effects influence reactivity in processes like C-O bond cleavage or electrophilic attack on the ring.

Modifying the Alcohol Moiety: Replacing the isopropyl group with other alkyl or functionalized groups to probe steric and electronic effects around the tertiary alcohol center.

Application in Multicomponent Reactions: Using analogs as building blocks in complex reactions, such as the [3+2] cycloaddition of azomethine ylides, to construct novel, sterically congested heterocyclic systems like spirooxindoles. nih.gov The synthesis and X-ray crystallographic analysis of such complex analogs can provide deep insights into reaction diastereoselectivity and molecular structure. nih.gov

Table 2: Table of Compounds Mentioned

Compound Name
This compound
bis(methanesulfonyl) peroxide
azomethine ylides
spirooxindoles
ortho-methoxy benzoyl chlorides

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-fluorophenyl)-2-methylpropan-2-ol, and how can purity be optimized?

  • Methodology : Grignard reactions involving 3-fluorophenylmagnesium bromide reacting with 2-methylpropan-2-ol derivatives are commonly used. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) ensures >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Key Considerations : Fluorinated intermediates may require anhydrous conditions due to moisture sensitivity. Use argon/nitrogen atmospheres to prevent oxidation.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR (in CDCl3_3) to confirm substitution patterns and fluorine coupling.
  • X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, 113 K) resolves stereochemistry and hydrogen bonding, as demonstrated for structurally similar alcohols like 2-methyl-1,1,3,3-tetraphenylpropan-2-ol .
  • FT-IR : Identify O-H stretching (~3200–3500 cm1^{-1}) and C-F vibrations (~1100–1250 cm1^{-1}).

Q. What safety protocols are critical when handling fluorinated alcohols like this compound?

  • Guidelines :

  • Use fume hoods, nitrile gloves, and PPE to avoid inhalation/skin contact.
  • Store in amber glass under inert gas to prevent degradation.
  • Dispose via licensed waste management services, as fluorinated compounds may persist in the environment .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Analysis : The electron-withdrawing fluorine at the meta position reduces electron density on the aromatic ring, directing electrophilic attacks to the para position. Kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) can quantify this effect. Compare with non-fluorinated analogs to isolate steric vs. electronic contributions .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Approach :

  • Docking Simulations : Use AutoDock Vina with protein structures (e.g., cytochrome P450) to predict binding modes.
  • DFT Calculations : Gaussian 09 at the B3LYP/6-31G(d) level to map electrostatic potential surfaces and H-bonding propensity .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories.

Q. How can researchers resolve contradictions in reported solubility data for fluorinated alcohols?

  • Methodology :

  • Phase Solubility Studies : Measure solubility in DMSO, ethanol, and aqueous buffers (pH 1–13) via gravimetric analysis.
  • Hansen Solubility Parameters : Compare experimental results with HSPiP software predictions to identify outliers.
  • Contradiction Resolution : Cross-validate with DSC/TGA to rule out decomposition during testing .

Q. What strategies mitigate racemization during stereoselective synthesis of chiral derivatives?

  • Solutions :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived ligands).
  • Low-temperature reactions (<0°C) and non-polar solvents (e.g., toluene) minimize kinetic racemization.
  • Monitor enantiomeric excess (EE) via chiral HPLC (Chiralpak IA column) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.